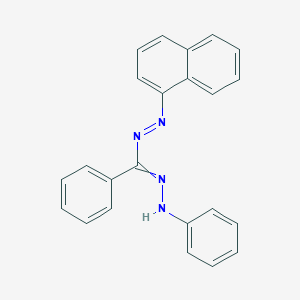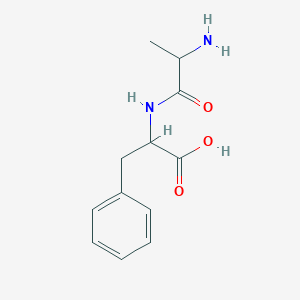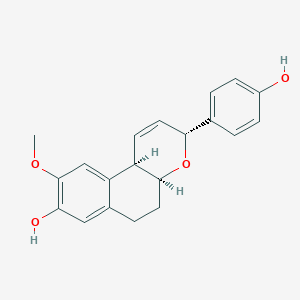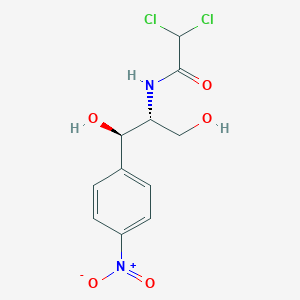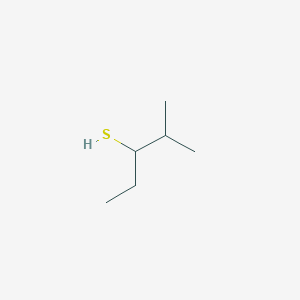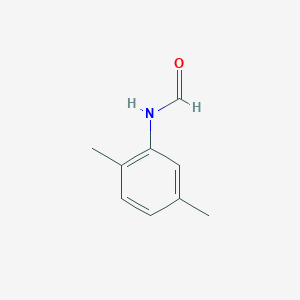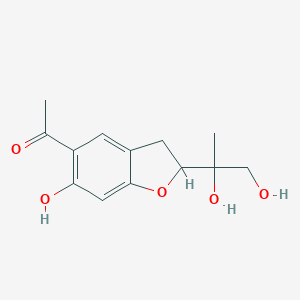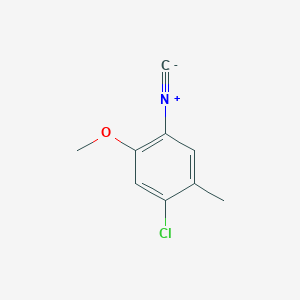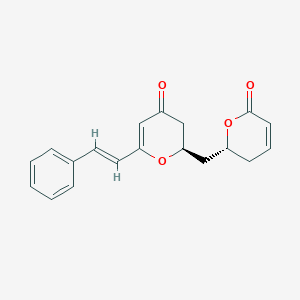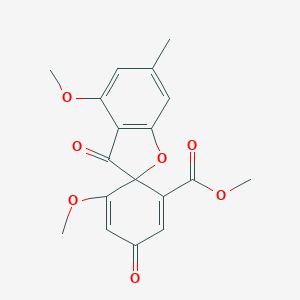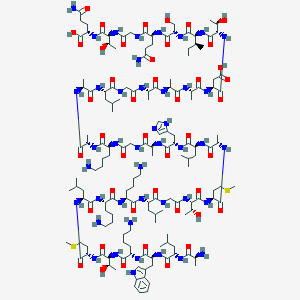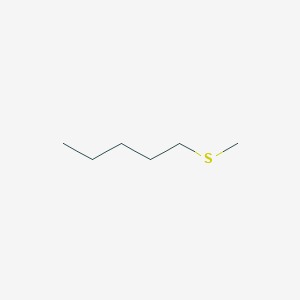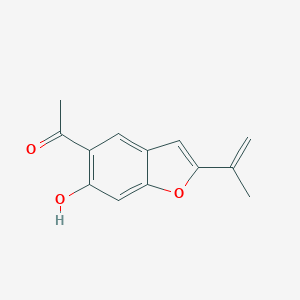![molecular formula C10H13NO2 B158360 2-[(4-methoxyphenyl)methylideneamino]ethanol CAS No. 1952-35-8](/img/structure/B158360.png)
2-[(4-methoxyphenyl)methylideneamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C10H13NO2. It is a Schiff base derived from the condensation of p-methoxybenzaldehyde and ethanolamine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between p-methoxybenzaldehyde and ethanolamine. This reaction is usually carried out in a solvent-free environment using a mortar and pestle, which results in high yields of the product . The reaction can be represented as follows:
p-Methoxybenzaldehyde+Ethanolamine→this compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methylideneamino]ethanol can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
- p-Methoxybenzaldehyde
Reduction: Mono-protected diol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(4-methoxyphenyl)methylideneamino]ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methylideneamino]ethanol involves its ability to form coordination complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . The compound can also undergo redox reactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxybenzylidene)amino)ethanol
- 2-((4-Methoxybenzylidene)amino)phenol
- 2-((3,4-Dimethoxybenzylidene)amino)ethanol
Uniqueness
2-[(4-methoxyphenyl)methylideneamino]ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. The presence of the p-methoxy group enhances its electron-donating ability, making it a more effective ligand in coordination chemistry compared to its analogs .
Properties
CAS No. |
1952-35-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCCO |
Key on ui other cas no. |
1952-35-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


